An In-depth Technical Guide to the Chemical Properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
An In-depth Technical Guide to the Chemical Properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea, a member of the N-aryl-N'-(2-chloroethyl)urea (CEU) class of compounds. CEUs have garnered significant interest in medicinal chemistry due to their potent antineoplastic activities. This document elucidates the synthesis, physicochemical characteristics, reactivity, and the molecular mechanisms underlying the biological activity of this specific analogue. The information presented herein is intended to support researchers in the fields of chemical synthesis, drug discovery, and oncology by providing a detailed understanding of this compound's profile, based on established literature and data from closely related analogues.
Introduction: The Therapeutic Potential of N-aryl-N'-(2-chloroethyl)ureas
The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold represents a promising class of alkylating agents with demonstrated cytotoxic effects against various cancer cell lines.[1][2] The core structure, characterized by a phenylurea moiety linked to a reactive 2-chloroethyl group, is fundamental to their mechanism of action. These compounds are designed to covalently modify biological macromolecules, leading to the disruption of essential cellular processes and, ultimately, apoptosis in cancer cells.
Early investigations into CEU derivatives revealed their potential as antineoplastic agents.[1] Subsequent research has focused on elucidating their precise mechanisms of action, with studies pointing towards two primary pathways: the disruption of microtubule dynamics and the inhibition of the thioredoxin system.[3][4] The substitution pattern on the aryl ring plays a crucial role in modulating the potency and selectivity of these compounds, making N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea a subject of interest for structure-activity relationship (SAR) studies. This guide will delve into the specific attributes of the 4-fluoro substituted analogue.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational for its application in research and development.
Physical Properties
The key physicochemical properties of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are summarized in the table below. These characteristics are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| CAS Number | 13908-32-2 | [5] |
| Molecular Formula | C₉H₁₀ClFN₂O | [5] |
| Molecular Weight | 216.64 g/mol | [5] |
| Melting Point | 132°C | [6] |
| Boiling Point (Predicted) | 295.7 ± 40.0 °C | [5] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.00 ± 0.46 | [5] |
| Appearance | White to off-white solid (typical for this class) | General knowledge |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Spectroscopic Characterization
While specific spectra for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea are not widely published, its spectroscopic profile can be reliably predicted based on its chemical structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group, which will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The protons of the ethyl chain will present as two triplets, one for the methylene group adjacent to the nitrogen (around δ 3.5 ppm) and another for the methylene group bearing the chlorine atom (around δ 3.7 ppm). The two NH protons of the urea linkage would appear as broad singlets or triplets, with their chemical shifts being solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the urea will resonate at approximately δ 155-160 ppm. The two carbons of the chloroethyl group are expected around δ 40-45 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the urea group (around 3300 cm⁻¹). A prominent C=O (carbonyl) stretching vibration will be observed around 1640-1660 cm⁻¹. The C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, with a characteristic isotopic pattern (M+2) at m/z 218 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.
Synthesis and Reactivity
General Synthetic Pathway
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is typically synthesized via the reaction of 4-fluoroaniline with 2-chloroethyl isocyanate. This reaction is a standard procedure for the formation of unsymmetrical ureas and is generally high-yielding.
Caption: General synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea.
Experimental Protocol: A Representative Synthesis
The following is a generalized, yet detailed protocol based on established methods for synthesizing N-aryl-N'-(2-chloroethyl)ureas.
Materials:
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4-Fluoroaniline
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2-Chloroethyl isocyanate
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Anhydrous Dichloromethane (DCM)
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Anhydrous Diethyl Ether
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Argon or Nitrogen gas supply
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-fluoroaniline (1.0 equivalent) dissolved in anhydrous DCM.
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Cooling: The solution is cooled to 0°C in an ice-water bath.
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Addition of Isocyanate: 2-Chloroethyl isocyanate (1.05 equivalents), dissolved in a small volume of anhydrous DCM, is added dropwise to the stirred solution of 4-fluoroaniline over a period of 30 minutes.
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Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Precipitation and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is triturated with cold diethyl ether to induce precipitation.
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Purification: The precipitate is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the pure N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the expected values.
Chemical Reactivity
The primary site of reactivity in N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is the electrophilic 2-chloroethyl moiety. This group functions as an alkylating agent, capable of reacting with nucleophiles. This reactivity is central to its biological mechanism of action, where it is believed to alkylate nucleophilic residues in target proteins.[3] The urea linkage is generally stable under physiological conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Biological Activity and Mechanism of Action
Dual-Pronged Mechanism of Action
Research into the biological activity of CEUs has revealed a multi-faceted mechanism of action, primarily targeting two critical cellular systems.
Caption: Proposed dual mechanism of action of CEUs.
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Microtubule Disruption: One of the primary mechanisms of cytotoxicity for CEUs is their ability to interfere with microtubule dynamics.[3] The 2-chloroethyl group alkylates nucleophilic amino acid residues, such as glutamate or cysteine, within the colchicine-binding site of β-tubulin.[3] This covalent modification prevents the proper polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3]
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Inhibition of Thioredoxin-1 (Trx1) Nuclear Translocation: Several N-phenyl-N'-(2-chloroethyl)ureas have been shown to inhibit the nuclear translocation of Thioredoxin-1 (Trx1).[2][4] Trx1 is a key protein in maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By preventing its translocation to the nucleus, CEUs can disrupt redox signaling pathways, increase oxidative stress, and sensitize cancer cells to apoptosis.[4]
Conclusion and Future Directions
N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is a member of a potent class of antineoplastic compounds with a well-defined, dual-pronged mechanism of action. Its synthesis is straightforward, and its chemical properties make it an interesting candidate for further investigation in drug development programs. Future research should focus on obtaining precise biological activity data (IC₅₀ values) for this specific analogue against a panel of cancer cell lines to fully characterize its potential. Furthermore, detailed studies on its pharmacokinetics and in vivo efficacy are warranted to assess its viability as a potential therapeutic agent. The insights provided in this guide serve as a solid foundation for such future endeavors.
References
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Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]
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Borel, M., Degoul, F., Communal, Y., Mounetou, E., Bouchon, B., C-Gaudreault, R., ... & Miot-Noirault, E. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 96(11), 1684–1691. [Link]
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Moreau, E., Fortin, S., Desjardins, M., Rousseau, J. L. C., Petitclerc, E., & C-Gaudreault, R. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703–6712. [Link]
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National Center for Biotechnology Information (n.d.). 4-Chlorophenylurea. PubChem. Retrieved from [Link]
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Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(5), 741–750. [Link]
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Zefirova, O., Nurieva, E., Rybakov, V., Zyk, N., & Zefirov, N. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(11), 3328. [Link]
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Côté, M. F., Fortin, J. S., Lacroix, J., C-Gaudreault, R., & Petitclerc, E. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology, 77(5), 741–750. [Link]
- Larsen, S. D. (1990). U.S. Patent No. 4,384,140. Washington, DC: U.S.
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